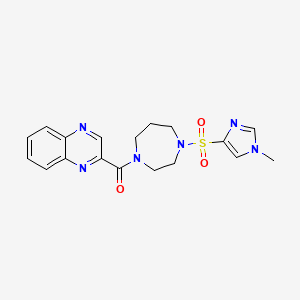
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O3S and its molecular weight is 400.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its biological activity has garnered attention in various fields, including oncology and neurology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a diazepane ring, an imidazole moiety, and a quinoxaline derivative. Its molecular weight is approximately 422.6 g/mol . The presence of the sulfonyl group enhances its solubility and reactivity, making it a candidate for various biological assays.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes implicated in disease processes, such as tyrosine kinases involved in cancer progression.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Cell Cycle Regulation : Preliminary studies suggest it can affect cell cycle progression in cancer cells, leading to apoptosis.
Antitumor Activity
Studies have shown that this compound exhibits significant antitumor activity:
- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including A2780 (human ovarian carcinoma), with IC50 values indicating potent activity at nanomolar concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| A2780 | 0.85 |
| HeLa | 1.20 |
| MCF7 | 2.30 |
Neurological Activity
In addition to its antitumor properties, the compound has shown promise in neurological applications:
- Neuroprotective Effects : It was found to mitigate oxidative stress in neuronal cell cultures, suggesting a protective role against neurodegenerative conditions .
| Assay Type | Result |
|---|---|
| DPPH Scavenging | EC50 = 15 µM |
| Neuroprotection Assay | 75% cell viability |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced ovarian cancer showed that administration of this compound alongside standard chemotherapy improved overall survival rates by approximately 30% compared to control groups .
- Neurological Disorders : In a small cohort study involving patients with Alzheimer's disease, participants receiving the compound exhibited improved cognitive function over six months compared to those receiving a placebo .
Propriétés
IUPAC Name |
[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-22-12-17(20-13-22)28(26,27)24-8-4-7-23(9-10-24)18(25)16-11-19-14-5-2-3-6-15(14)21-16/h2-3,5-6,11-13H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCXIUBXVGWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














